Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)-
Description
Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- (CAS 5736-50-5) is a fluorinated organic compound featuring an ethane core substituted with four pentafluorophenyl groups. Its molecular formula is C₂₆H₂F₂₀, with a highly symmetrical structure where each ethane carbon binds two pentafluorophenyl rings . The pentafluorophenyl groups are electron-withdrawing due to the electronegativity of fluorine, rendering the compound chemically inert and thermally stable. This structure is pivotal in catalysis, materials science, and photophysics, where steric bulk and electronic effects are critical .
Properties
CAS No. |
5736-50-5 |
|---|---|
Molecular Formula |
C26H2F20 |
Molecular Weight |
694.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[1,2,2-tris(2,3,4,5,6-pentafluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C26H2F20/c27-7-3(8(28)16(36)23(43)15(7)35)1(4-9(29)17(37)24(44)18(38)10(4)30)2(5-11(31)19(39)25(45)20(40)12(5)32)6-13(33)21(41)26(46)22(42)14(6)34/h1-2H |
InChI Key |
ODIYMEPAUMIXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)C(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- typically involves the reaction of pentafluorophenyl derivatives with ethane precursors under specific conditions. One common method involves the use of phenols and glyoxal in the presence of an acid catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or acetonitrile, which facilitates the extraction of the desired product .
Industrial Production Methods
Industrial production of Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing pentafluorophenyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism by which Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- exerts its effects involves interactions with molecular targets and pathways. The electron-withdrawing nature of the pentafluorophenyl groups influences the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Substituent Effects: Fluorinated vs. Brominated Analogs
1,1,2,2-Tetrakis(4-bromophenyl)ethane (TPE-4Br) shares the ethane core but substitutes bromine at the para positions of phenyl rings. While TPE-4Br () is used as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize luminescent materials, the fluorinated analog exhibits superior stability and electron-deficient character. Key differences:
Fluorination enhances oxidative stability, making the compound suitable for high-temperature catalytic reactions, whereas brominated derivatives are more reactive in cross-coupling syntheses .
Steric and Electronic Modulation: Methyl-Substituted Derivatives
1,1,2,2-Tetrakis(2,4,5-trimethylphenyl)ethane (s-TPE-TM) and 1,1,2,2-tetraphenylethane (s-TPE) () highlight the impact of steric hindrance and conjugation:
- s-TPE : Lacks substituents on phenyl rings, enabling intramolecular through-space conjugation (TSC) in aggregated states, leading to aggregation-induced emission (AIE) with a quantum yield (QY) of ~32% .
- s-TPE-TM : Methyl groups at ortho positions disrupt TSC, reducing QY to ~12% due to restricted π-cloud overlap .
- Ethane, 1,1,2,2-Tetrakis(pentafluorophenyl)-: Fluorine atoms introduce both steric bulk and electronic effects.
Ionic vs. Neutral Fluorinated Systems
Ammonium tetrakis(pentafluorophenyl)borate and Trityl tetrakis(pentafluorophenyl)borate (TrTPFB) () are ionic analogs with the same pentafluorophenyl substituents but as borate anions. These salts excel as weakly coordinating anions in olefin polymerization and organic semiconductor doping, achieving catalytic activities up to 11,500 kg·mol⁻¹·h⁻¹ in ethylene polymerization . In contrast, the neutral ethane derivative may serve as a building block for supramolecular assemblies or covalent organic frameworks (COFs), leveraging its neutrality for non-ionic interactions .
Framework Materials: COF Building Blocks
1,1,2,2-Tetrakis(4-aminophenyl)ethane () is used in crystalline COFs for gas storage. Replacing amino with pentafluorophenyl groups would alter framework properties:
| Property | Tetrakis(4-aminophenyl)ethane | Ethane, 1,1,2,2-Tetrakis(pentafluorophenyl)- |
|---|---|---|
| Functionality | Amino groups (nucleophilic) | Fluorinated (electrophilic) |
| Framework Interaction | Hydrogen bonding | van der Waals, π-π stacking |
| Porosity | High (dual-pore systems) | Likely lower due to steric bulk |
Fluorination could enhance hydrophobicity and chemical resistance in COFs, albeit at the cost of reduced porosity .
Photophysical Performance vs. Inorganic Scintillators
In scintillation applications, TPE-4Br and m-BrTBE () exhibit ultrafast radiative decay (~1.2 ns) and high light yields, outperforming anthracene.
Data Tables
Table 1: Substituent Effects on Ethane Derivatives
Table 2: Comparative Catalytic Performance
| Compound | Catalytic Activity (kg·mol⁻¹·h⁻¹) | System |
|---|---|---|
| Ammonium tetrakis(pentafluorophenyl)borate | 11,500 | Ethylene Polymerization |
| MAO | <5,000 | Ethylene Polymerization |
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